3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Overview
Description
3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that features a pyrrole ring, a piperidine ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of amino alcohols.
Coupling Reactions: The final compound is formed by coupling the pyrrole and piperidine rings with the methoxybenzyl group using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with fewer double bonds or nitro groups
Substitution: Compounds with new functional groups replacing halides
Scientific Research Applications
3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
Uniqueness
3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide is unique due to its combination of a pyrrole ring, a piperidine ring, and a methoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-16-12-17(2)25-22(16)23(28)26-11-5-7-18(15-26)9-10-21(27)24-14-19-6-4-8-20(13-19)29-3/h4,6,8,12-13,18,25H,5,7,9-11,14-15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQFFCFKTGUTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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